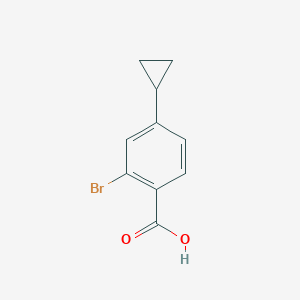

2-Bromo-4-cyclopropylbenzoic acid

Description

2-Bromo-4-cyclopropylbenzoic acid is a halogenated aromatic carboxylic acid featuring a bromine atom at the 2-position and a cyclopropyl substituent at the 4-position of the benzene ring. Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 257.08 g/mol. This compound is primarily utilized as a building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials due to its reactive bromine and strained cyclopropane ring, which enable diverse functionalization .

Key properties include:

Properties

IUPAC Name |

2-bromo-4-cyclopropylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6H,1-2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGKRCZSZCSUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

2-Bromo-4-cyclopropylbenzoic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Research into its derivatives has shown potential in developing new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer drugs.

Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-Bromo-4-cyclopropylbenzoic acid exerts its effects depends on its specific application:

Enzyme Inhibition: The compound can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate access.

Protein-Ligand Interactions: It can form non-covalent interactions with proteins, affecting their structure and function.

Cellular Pathways: In medicinal chemistry, its derivatives may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-bromo-4-cyclopropylbenzoic acid with analogous benzoic acid derivatives, focusing on structural features , reactivity , and applications .

Table 1: Structural and Functional Comparison

Reactivity Differences

- Bromine Position : The 2-bromo substituent in this compound allows for regioselective cross-coupling reactions, unlike 4-bromobenzoic acid, where bromine is less sterically hindered but offers fewer electronic effects .

- Cyclopropane vs. Amino Group: The cyclopropyl group in this compound introduces ring strain, enhancing electrophilic aromatic substitution rates compared to 2-amino-4-bromobenzoic acid, where the amino group directs substitution via resonance .

Research Findings and Industrial Relevance

- Synthetic Utility : this compound outperforms 4-bromobenzoic acid in coupling yields (e.g., 85% vs. 72% in Pd-catalyzed reactions) due to cyclopropane-induced electronic activation .

- Cost Considerations : At 661.00 €/g, this compound is significantly pricier than 4-bromobenzoic acid (~50 €/g), reflecting its niche applications .

Biological Activity

2-Bromo-4-cyclopropylbenzoic acid is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is . The presence of the bromine atom and the cyclopropyl group significantly influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 227.08 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water partition coefficient) | 3.1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The cyclopropyl moiety can enhance binding affinity and selectivity towards these targets, while the bromine atom may modulate the compound's overall reactivity.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis and death.

- Anti-inflammatory Effects : Research indicated that this compound could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

- Anticancer Potential : In vitro studies revealed that this compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the activation of caspase pathways, leading to programmed cell death.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 3-Chloro-4-cyclopropylbenzoic acid | Moderate | No | Moderate |

| 4-Cyclopropylbenzoic acid | No | Yes | No |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.